molecular formula C18H40BrN B1346605 Dimethyldioctylammonium bromide CAS No. 3026-69-5

Dimethyldioctylammonium bromide

Cat. No.: B1346605
CAS No.: 3026-69-5
M. Wt: 350.4 g/mol
InChI Key: APTVNWGLSRAOFJ-UHFFFAOYSA-M
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Description

Dimethyldioctylammonium bromide is a quaternary ammonium compound with the molecular formula C18H40BrN. It is known for its surface-active properties and is widely used as a disinfectant and biocide. The compound is characterized by its ability to disrupt microbial cell membranes, making it effective against a broad spectrum of microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyldioctylammonium bromide can be synthesized through the quaternization of dimethyldioctylamine with methyl bromide. The reaction typically occurs in an organic solvent such as acetone or ethanol under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyldioctylammonium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles, leading to the formation of various substituted ammonium compounds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, hydroxides, and other nucleophiles. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound are typically other quaternary ammonium compounds. These products retain the surface-active properties of the parent compound and are used in similar applications .

Mechanism of Action

The mechanism of action of dimethyldioctylammonium bromide involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This action is effective against a wide range of bacteria, fungi, and viruses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyldioctylammonium bromide is unique in its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surface-active agent and biocide compared to other quaternary ammonium compounds .

Properties

IUPAC Name

dimethyl(dioctyl)azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H40N.BrH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APTVNWGLSRAOFJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H40BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952627
Record name N,N-Dimethyl-N-octyloctan-1-aminium bromide
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Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3026-69-5
Record name Dioctyldimethylammonium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3026-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethyldioctylammonium bromide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-N-octyloctan-1-aminium bromide
Source EPA DSSTox
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Record name Dimethyldioctylammonium bromide
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Synthesis routes and methods

Procedure details

Following the general procedure of Example 1, 5.0 g. of N-methyl-N,N-dioctylamine was reacted with methyl bromide in diethyl ether to provide, after crystallization from diethyl ether, 6.89 g. of N,N-dimethyl-N,N-dioctylammonium bromide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dimethyldioctylammonium bromide facilitate nanoparticle synthesis?

A1: this compound plays a crucial role in synthesizing nanoparticles by forming inverse micelles. [, ] These micelles act as nano-sized reactors, encapsulating precursors like silicon tetrachloride (SiCl4) [] or germanium tetrachloride (GeCl4) []. This encapsulation allows for controlled reduction reactions within the micelles, leading to the formation of size-controlled nanoparticles.

Q2: Can you elaborate on the role of this compound in controlling nanoparticle luminescence?

A2: Research indicates that this compound influences nanoparticle luminescence indirectly. [] While the compound itself doesn't directly contribute to the luminescent properties, the controlled synthesis it enables allows for fine-tuning nanoparticle size. This size control is directly linked to the quantum confinement effect observed in semiconductor nanoparticles like silicon. As the size of these nanoparticles decreases, the band gap energy increases, resulting in a blue shift in both absorption and emission spectra. [] Therefore, by manipulating the concentration of this compound, researchers can indirectly control the size and, consequently, the luminescent properties of the nanoparticles.

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